molecular formula C7H10N2O2S B6618685 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1365943-02-7

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6618685
CAS No.: 1365943-02-7
M. Wt: 186.23 g/mol
InChI Key: GYFWQMGRHVXTIL-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1365943-02-7) is a high-value pyrazole-carboxylic acid derivative offered for research and development purposes. The compound features a molecular formula of C7H10N2O2S and a molecular weight of 186.23 g/mol . Its structure consists of a 1-methyl-1H-pyrazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with an ethylsulfanyl moiety, making it a versatile building block in organic synthesis and medicinal chemistry . This scaffold is highly useful for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. Researchers can utilize this material in various applications, including as a precursor for the development of novel heterocyclic compounds, in metal-organic framework (MOF) synthesis, and in materials science research. The presence of both carboxylic acid and sulfur-containing functional groups allows for diverse chemical modifications and coordination chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-ethylsulfanyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFWQMGRHVXTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365943-02-7
Record name 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield 1-methyl-3-oxo-1,2-dihydropyrazole.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with ethylthiol in the presence of a base such as sodium hydride can yield the desired ethylsulfanyl-substituted pyrazole.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro-substituted pyrazoles, halogenated pyrazoles

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity:
Recent studies have indicated that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds related to 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid have shown effectiveness against various phytopathogenic fungi. A case study demonstrated that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited higher antifungal activity than traditional fungicides like boscalid, particularly against species such as Colletotrichum orbiculare and Rhizoctonia solani .

Structure-Activity Relationship (SAR):
Research into the structure-activity relationship of pyrazole carboxylic acids has revealed that modifications to the pyrazole ring can enhance bioactivity. For example, the introduction of different substituents at specific positions on the pyrazole ring significantly influences antifungal potency .

Agricultural Applications

Fungicides Development:
this compound serves as a precursor for developing novel fungicides. Its structural similarity to other known fungicidal compounds allows it to be utilized in synthesizing new agents that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal metabolism. This mechanism has been exploited in several commercial fungicides that target a broad spectrum of fungal pathogens .

Antifungal Activity Comparison

Compound NameEC50 (µg/mL)Fungal Species
This compoundTBDTBD
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide5.50Colletotrichum orbiculare
Boscalid20.00Rhizoctonia solani

Case Studies

Case Study 1: Efficacy Against Phytophthora infestans
A research article highlighted the efficacy of pyrazole derivatives against Phytophthora infestans, the causative agent of late blight in potatoes. The study found that certain derivatives exhibited lower EC50 values compared to standard treatments, suggesting a promising avenue for future fungicide development .

Case Study 2: Environmental Impact Assessment
Another study assessed the environmental persistence of pyrazole carboxylic acids, including this compound. The findings indicated that these compounds could degrade under specific environmental conditions, reducing their ecological footprint when used as agricultural chemicals .

Mechanism of Action

The mechanism of action of 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethylsulfanyl group can enhance lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding interactions with target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Key Observations:

Substituent Effects on Bioactivity :

  • The ethylsulfanyl group in the target compound enhances antibiofilm activity against Candida albicans compared to simpler alkyl or phenyl-substituted analogs .
  • Difluoromethyl derivatives (e.g., CAS 176969-34-9) exhibit higher agrochemical efficacy due to increased electronegativity and stability .
  • Esterification of the carboxylic acid (e.g., ethyl esters) improves membrane permeability, as seen in anti-inflammatory agents .

Synthetic Flexibility: The target compound is synthesized via acid-catalyzed condensation of intermediates like 5-amino-1-methyl-pyrazole-4-carboxylic acid with ethylsulfanyl chlorides . In contrast, 3-methylsulfanyl analogs are prepared via nucleophilic substitution of amino groups with methylsulfanyl reagents .

Pharmacological Performance: Antibiofilm Activity: The ethylsulfanyl derivative shows superior antibiofilm action (MIC < 1 µg/mL) compared to phenoxyacetamido analogs (MIC ~5 µg/mL) . Anti-inflammatory Activity: 3-Methylsulfanyl esters exhibit 50–60% edema inhibition in carrageenan-induced rat paw models, outperforming non-sulfur-containing pyrazoles .

Detailed Research Findings

Antimicrobial and Antibiofilm Activity

  • Target Compound : Demonstrates potent antibiofilm activity against C. albicans (IC50: 0.22 µg/mL), attributed to the ethylsulfanyl group’s disruption of fungal cell membranes .
  • Comparison with 5-Isopropyl Analogs : The isopropyl variant lacks sulfur, resulting in reduced biofilm inhibition (IC50 > 10 µg/mL) .

Antioxidant Potential

Agrochemical Relevance

  • Difluoromethyl Analog (CAS 176969-34-9): Used in herbicides due to its stability under UV exposure and high binding affinity to plant acetolactate synthase .

Biological Activity

5-(Ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as compound 1 ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with compound 1, including its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Structural Characteristics

Compound 1 is characterized by the following structural features:

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molar Mass : Approximately 206.24 g/mol
  • Functional Groups : Ethylsulfanyl group, carboxylic acid, and methyl group attached to the pyrazole ring.

The presence of the ethylsulfanyl group enhances the compound's lipophilicity, which may improve its pharmacological profile compared to similar compounds lacking this group .

Pharmacological Properties

Recent studies have indicated that compound 1 exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Research has shown that derivatives of compound 1 possess notable anti-inflammatory properties. For instance, a study evaluated various derivatives for their ability to inhibit neutrophil chemotaxis induced by interleukin-8 (IL-8) and formylmethionyl-leucyl-phenylalanine (fMLP). The most active compounds demonstrated IC₅₀ values in the picomolar range, indicating potent anti-inflammatory effects .

2. Analgesic Effects

In pharmacological investigations, certain derivatives of compound 1 have been identified as effective analgesics. These compounds were tested for their analgesic and anti-inflammatory activities, revealing significant efficacy with minimal ulcerogenic potential when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Synthesis and Derivatives

The synthesis of compound 1 typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization of Amino Compounds : Reacting amino groups with acid anhydrides or acid chlorides to form the pyrazole structure.
  • Modification of Existing Structures : Introducing various substituents to enhance biological activity.

Table 1 summarizes some derivatives of compound 1 along with their respective biological activities:

Derivative Structural Features Biological Activity
Compound AMethylsulfanyl groupModerate analgesic
Compound BPhenylthio groupHigh anti-inflammatory
Compound CNo ethylsulfanyl groupLower lipophilicity

Case Study 1: Neutrophil Chemotaxis Inhibition

In a controlled study, several derivatives of compound 1 were evaluated for their ability to inhibit IL-8-induced neutrophil chemotaxis. The most effective compounds demonstrated an IC₅₀ value as low as 0.19 nM, showcasing their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Analgesic Evaluation

Another study focused on the analgesic properties of compound 1 derivatives. The results indicated that certain compounds exhibited significant pain relief in animal models with minimal side effects compared to standard treatments .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For example:

  • The introduction of larger alkyl groups at the N-1 position tends to enhance lipophilicity and biological activity.
  • Substitutions on the carboxylic acid moiety have been shown to affect receptor binding affinity and selectivity.

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